molecular formula C23H16Cl2O4 B14957528 3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B14957528
M. Wt: 427.3 g/mol
InChI Key: LIXHTTZTBHRRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

The synthesis of 3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis (programmed cell death) .

Properties

Molecular Formula

C23H16Cl2O4

Molecular Weight

427.3 g/mol

IUPAC Name

3,6-dichloro-4-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H16Cl2O4/c1-14-18-11-19(24)21(12-20(18)29-23(26)22(14)25)27-13-15-6-5-9-17(10-15)28-16-7-3-2-4-8-16/h2-12H,13H2,1H3

InChI Key

LIXHTTZTBHRRIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.